CID 156588618

Description

Historical Context and Strategic Derivation of 2-Aryl-2-(pyridin-2-yl)acetamides

The development of 2-Aryl-2-(pyridin-2-yl)acetamides is not traced to a single discovery but rather to a strategic evolution in synthetic chemistry. The core structure combines two key moieties recognized for their prevalence in biologically active molecules: a pyridine (B92270) ring and an acetamide (B32628) group. The pyridine ring is a fundamental scaffold found in numerous natural products, including alkaloids and vitamins, and is a component of more than 7000 existing drug molecules. rsc.org Its presence is often associated with a wide range of pharmacological effects. rsc.org

The strategic impetus for synthesizing this class of compounds stems from the principle of molecular hybridization, where known pharmacologically active scaffolds are combined to create novel molecules with potentially enhanced or new biological activities. Early synthetic routes often involved straightforward reactions, such as the coupling of a substituted aminopyridine with a phenylacetic acid derivative. researchgate.net More recent and advanced synthetic strategies include the cleavage of heterocyclic rings, such as the reaction of N-acetylisatin with 2-aminomethyl pyridine, to yield the desired acetamide structure. nih.gov The continuous development of synthetic methods, including N-to-C aryl migrations catalyzed by N-heterocyclic carbenes, has further expanded the ability to create diverse derivatives of this core structure. acs.orgacs.org

Significance of the 2-Aryl-2-(pyridin-2-yl)acetamide Scaffold in Medicinal Chemistry

The 2-Aryl-2-(pyridin-2-yl)acetamide scaffold is considered a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to a variety of biological targets, leading to a diverse range of potential therapeutic applications. multichemexports.com The structural arrangement, featuring both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O and pyridine nitrogen), allows for versatile interactions with biological macromolecules like enzymes and receptors.

Research has demonstrated that derivatives of this scaffold exhibit a wide array of biological activities. These include antimicrobial, antimycobacterial, and antiproliferative properties. nih.gov For instance, specific substituted 2-phenyl-N-(pyridin-2-yl)acetamides have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Further studies have explored their potential as antibacterial agents against various Gram-positive bacteria and as inhibitors of enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), which is a target in inflammatory diseases. mdpi.comnih.gov The versatility of this scaffold makes it a key building block for the development of new chemical entities with potential biological activity. multichemexports.com

| Biological Activity | Target/Organism | Key Finding | Source |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | Compound 12 showed a Minimum Inhibitory Concentration (MIC) of 15.625 μg/mL. | nih.gov |

| Antiproliferative | Human cancer cell lines (A498, PC-3, U-87MG) | Compounds 17, 24, and 26 demonstrated interesting activity worth further exploration. | nih.gov |

| Antibacterial | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Certain derivatives exhibited strong antibacterial activity comparable to existing drugs. | nih.gov |

| Kinase Inhibition | Mitogen- and Stress-Activated Kinase 1 (MSK1) | A 6-phenylpyridin-2-yl guanidine (B92328) derivative was identified as a starting hit for MSK1 inhibitors. | mdpi.com |

| Insecticidal | Cowpea aphid (Aphis craccivora) | A thio-acetamide derivative showed significant insecticidal activity with low LC50 values. | researchgate.net |

Overview of Research Methodologies Applied to 2-Aryl-2-(pyridin-2-yl)acetamides

The study of 2-Aryl-2-(pyridin-2-yl)acetamides involves a multidisciplinary approach encompassing chemical synthesis, structural characterization, and biological evaluation.

Synthesis: A variety of synthetic methods are employed to construct and modify the scaffold. Common approaches include:

Amide Coupling: Reaction of an aminopyridine with a suitable carboxylic acid or its activated derivative (like an acyl chloride).

Ring-Opening Reactions: Nucleophilic attack on cyclic precursors, such as N-acetylisatin, by an aminopyridine derivative to form the open-chain acetamide. nih.gov

Alkylation: Modification of the core structure by adding substituents, for example, through alkylation with 2-chloroarylacetamides. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used to introduce aryl groups onto the pyridine ring. mdpi.com

Structural Characterization: Once synthesized, the precise structure and purity of the compounds are confirmed using a suite of analytical techniques. These methods are crucial for establishing structure-activity relationships.

| Technique | Purpose | Source |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and environment of atoms (1H, 13C). | nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the amide C=O and N-H bonds. | nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | mdpi.com |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional atomic arrangement of the molecule in its crystalline state. | researchgate.net |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound by measuring the percentage of C, H, N, etc. | nih.govmdpi.com |

| Thermal Analysis (TGA) | Evaluates the thermal stability of the compound. | researchgate.net |

Biological Evaluation: To assess the pharmacological potential, compounds are subjected to various biological assays. These include in vitro screening for antimicrobial activity using methods like agar (B569324) well diffusion and determination of Minimum Inhibitory Concentration (MIC). nih.govmdpi.com Antiproliferative effects are tested against various cancer cell lines, while enzyme inhibition assays are used to identify specific molecular targets. nih.govmdpi.com Furthermore, computational methods such as molecular docking are employed to predict how these molecules might bind to protein targets, offering insights into their mechanism of action. nih.govnih.gov

Structure

2D Structure

Properties

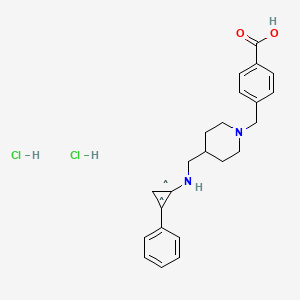

Molecular Formula |

C23H28Cl2N2O2 |

|---|---|

Molecular Weight |

435.4 g/mol |

InChI |

InChI=1S/C23H26N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,24H,10-16H2,(H,26,27);2*1H |

InChI Key |

ORIKOCSQHYGXAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN[C]2C[C]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Aryl 2 Pyridin 2 Yl Acetamides

Established Synthetic Pathways for 2-Aryl-2-(pyridin-2-yl)acetamides

The foundational synthesis of amide bonds, particularly within the context of 2-Aryl-2-(pyridin-2-yl)acetamides, relies on both traditional chemical protocols and modern coupling reagents.

Classical Reaction Protocols for Amide Formation

Classical methods for amide synthesis typically involve the activation of a carboxylic acid precursor, followed by reaction with an amine. A common approach involves the conversion of carboxylic acids into more reactive species such as acid halides, esters, or anhydrides, which then readily react with amines to form the amide bond researchgate.net. For instance, a general synthetic route for 2-Aryl-2-(pyridin-2-yl)acetamides can involve the reaction of a 2-aminopyridine (B139424) derivative with a suitable phenylacetyl chloride in the presence of a base, such as triethylamine (B128534) . Another established method is the dehydrative condensation of carboxylic acids and amines, which produces water as the sole byproduct, representing a greener synthetic option acs.org.

Carbodiimide-Based Coupling Approaches for Acetamide (B32628) Synthesis

Carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are highly effective for amide bond formation and are widely utilized in the synthesis of acetamides Current time information in Bangalore, IN.peptide.com. In the context of 2-Aryl-2-(pyridin-2-yl)acetamides, EDCI can be employed to activate the corresponding 2-aryl-2-(pyridin-2-yl)acetic acid. This activation, typically carried out in the presence of a base like pyridine (B92270), facilitates the subsequent reaction with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to yield the desired acetamide . Other carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are also commonly used, with additives like 1-hydroxybenzotriazole (B26582) (HOBt) often employed to minimize racemization during coupling reactions peptide.com.

Table 2.1.2: Carbodiimide-Based Amide Coupling

| Reagent/Condition | Substrates | Product Class | Key Features | Reference |

| EDCI, Pyridine, Ammonium Chloride | 2-aryl-2-(pyridin-2-yl)acetic acid | 2-Aryl-2-(pyridin-2-yl)acetamide | Acid activation, formation of amide bond. | |

| DCC, DIC, EDC HCl (with HOBt) | Carboxylic acids, Amines | Amides | Common coupling reagents, HOBt minimizes racemization. | peptide.com |

| Dehydrative Condensation (Acid + Amine) | Carboxylic acids, Amines | Amides | Water as byproduct, greener approach. | acs.org |

Advanced Synthetic Techniques for 2-Aryl-2-(pyridin-2-yl)acetamide Derivatives

Beyond classical methods, advanced synthetic strategies offer more efficient and selective routes to complex 2-Aryl-2-(pyridin-2-yl)acetamide derivatives, often involving transition metal catalysis or multicomponent reactions.

Palladium-Catalyzed Arylation Strategies for Precursors

Palladium catalysis has revolutionized C-C bond formation, including arylation reactions crucial for constructing the aryl moiety in 2-Aryl-2-(pyridin-2-yl)acetamides or their precursors. Direct deprotonative arylation of 2-pyridylacetonitriles with aryl halides, catalyzed by palladium complexes (e.g., Pd(OAc)₂/NixantPhos), is an effective method for synthesizing α-aryl-2-pyridylacetonitrile derivatives researchgate.net. These reactions often exhibit broad functional group tolerance and high yields researchgate.net. Intramolecular C–H arylation reactions, catalyzed by palladium, are also employed to construct fused heterocyclic systems, which can involve pyridine amide derivatives nih.govbeilstein-archives.org. Furthermore, combined palladium and ruthenium photoredox catalysis enables C–H arylation of (6-phenylpyridin-2-yl)pyrimidines using aryl donors like phenyldiazonium tetrafluoroborate (B81430) rsc.org.

Table 2.2.1: Palladium-Catalyzed Arylation Strategies

| Reaction Type | Catalyst System | Aryl Source | Substrate Class | Key Features | Reference |

| Direct Deprotonative Arylation | Pd(OAc)₂/NixantPhos | Aryl bromides | 2-pyridylacetonitriles | C-C bond formation at α-position, high yields, functional group tolerance. | researchgate.net |

| Intramolecular C–H Arylation | Pd(OAc)₂ with phosphine (B1218219) ligand (e.g., PPh₃) | Aryl halides | Pyridine amides | Cyclization to fused heterocycles, moderate to excellent yields. | nih.govbeilstein-archives.org |

| Pd-catalyzed, Ru-photoredox-mediated C–H Arylation | Pd catalyst, Ru photoredox catalyst, LED light | Phenyldiazonium salts | (6-phenylpyridin-2-yl)pyrimidines | C-H functionalization, green chemistry approach. | rsc.org |

Chemodivergent Synthetic Routes for N-(Pyridin-2-yl)amides

Chemodivergent synthesis allows for the selective formation of different products from the same set of starting materials by altering reaction conditions. A notable strategy involves the reaction of α-bromoketones with 2-aminopyridines vulcanchem.comrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org. By controlling oxidants and solvents, this reaction can be directed to yield either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridine (B132010) derivatives. Specifically, N-(pyridin-2-yl)amides are formed in toluene (B28343) via C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org.

Table 2.2.2: Chemodivergent Synthesis of N-(Pyridin-2-yl)amides

| Starting Materials | Reagents/Conditions | Product Class | Key Features | Reference |

| α-bromoketones, 2-aminopyridine | Toluene, I₂, TBHP | N-(Pyridin-2-yl)amides | C–C bond cleavage, mild and metal-free conditions, high yields (e.g., 83% with I₂). | rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org |

| α-bromoketones, 2-aminopyridine | Ethyl acetate, TBHP | 3-bromoimidazo[1,2-a]pyridines | One-pot tandem cyclization/bromination. | vulcanchem.comrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org |

Multicomponent Reaction Approaches for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that assemble complex molecules from three or more starting materials in a single pot, minimizing steps and waste nih.govtandfonline.comfrontiersin.orgmdpi.com. The Ugi reaction, for instance, can be adapted for acetamide synthesis by combining a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic conditions nih.gov. These MCRs are valuable for rapidly exploring structure-activity relationships and constructing diverse heterocyclic scaffolds relevant to drug discovery nih.govmdpi.com.

Table 2.2.3: Multicomponent Reactions for Scaffold Construction

| Reaction Type | Reactants | Product Class | Conditions | Reference |

| Ugi Reaction (adapted) | 2-aminopyridine, Benzaldehyde, Isocyanide | N-(Pyridin-2-yl)amides, Imidazo[1,2-a]pyridine-based structures | Methanol, acidic conditions; rapid SAR exploration. | nih.govmdpi.com |

| General MCRs | Various combinations of aldehydes, amines, isocyanides, etc. | Diverse heterocyclic scaffolds, including those related to pyridylamides | Often mild conditions, catalyst-free or specific catalysts, microwave irradiation. | nih.govtandfonline.comfrontiersin.orgmdpi.com |

Compound List

2-Aryl-2-(pyridin-2-yl)acetamides (Class)

2-Phenyl-2-(pyridin-2-yl)acetamide

N-(Pyridin-2-yl)amides

3-Bromoimidazo[1,2-a]pyridines

2-Aminopyridine

α-Bromoketones

Phenylacetyl Chloride

Benzaldehyde

Isocyanide

2-Pyridylacetonitrile

Aryl Bromides

Aryl Halides

2-Quinolinecarboxyamide

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Pyridine (Py)

Ammonium Chloride

tert-Butyl Isocyanide

tert-Butyl Hydroperoxide (TBHP)

Iodine (I₂)

Phenyldiazonium Tetrafluoroborate

Disopyramide (DISO)

The user has requested an article focusing on the chemical compound "CID 156588618" structured around the synthesis and derivatization of "2-Aryl-2-(pyridin-2-yl)acetamides."

Upon reviewing the provided search results, a significant discrepancy has been identified:

This compound is classified as belonging to the aryl sulfonamide class , with a molecular formula of C23H28Cl2N2O2 vulcanchem.com. Its structure is characterized by benzene (B151609) rings linked to sulfonamide and sulfonic acid groups.

The outline provided by the user pertains to 2-Aryl-2-(pyridin-2-yl)acetamides , which are structurally distinct. For example, 2-Phenyl-2-(pyridin-2-yl)acetamide has a molecular formula of C13H12N2O and features a phenyl group and a pyridin-2-yl moiety attached to the central acetamide backbone .

As this compound does not fall within the chemical class of 2-Aryl-2-(pyridin-2-yl)acetamides, it is not possible to generate an article that adheres to the specified outline regarding scaffold modification and derivatization of this particular class of compounds, while focusing solely on this compound. The requested content is specific to the 2-Aryl-2-(pyridin-2-yl)acetamide scaffold, which this compound does not represent.

Structure Activity Relationship Sar Studies of 2 Aryl 2 Pyridin 2 Yl Acetamides

Elucidation of Structural Determinants for Biological Activity within 2-Aryl-2-(pyridin-2-yl)acetamides

The 2-aryl-2-(pyridin-2-yl)acetamide scaffold can be divided into three main subunits for SAR analysis: the aryl group, the pyridine (B92270) ring, and the acetamide (B32628) tail. Systematic modifications of these subunits have revealed their distinct roles in modulating the activity profile of the compounds.

The nature and position of substituents on the aromatic (phenyl) ring have a profound effect on the anticonvulsant activity of this class of compounds. Research indicates a clear preference for specific substitution patterns to achieve optimal efficacy. researchgate.netnih.gov

Generally, the highest activity is observed in compounds with an unsubstituted phenyl ring or those featuring substituents at the ortho- and meta-positions. nih.gov In contrast, substitution at the para-position often leads to a decrease or complete loss of activity.

Unsubstituted Phenyl Group: The parent compound of the series, 2-phenyl-2-(pyridin-2-yl)acetamide, demonstrates significant anticonvulsant activity, serving as a benchmark for the series. researchgate.net

Ortho-Substitution: Introducing small, electron-withdrawing groups like chlorine at the ortho-position (e.g., 2-(2-chlorophenyl)-2-(pyridin-2-yl)acetamide) often maintains or enhances anticonvulsant potency. researchgate.net

Meta-Substitution: Similar to ortho-substituents, meta-substituents are generally well-tolerated and can lead to potent compounds. nih.gov

Para-Substitution: This position appears to be highly sensitive to substitution. The introduction of groups at the para-position on the phenyl ring is typically detrimental to the anticonvulsant activity. researchgate.net

Bulky and Hydrophobic Groups: While many modifications can lead to reduced activity, more bulky and hydrophobic systems, such as replacing the phenyl ring with a naphthalene (B1677914) ring, have been shown to be tolerated in certain models like the maximal electroshock seizure (MES) model. researchgate.net

The following table summarizes the impact of various aromatic substituents on the anticonvulsant activity in the Maximal Electroshock (MES) model in rats.

| Compound | Aromatic Substituent (R) | MES Activity (ED₅₀ mg/kg, rats) |

|---|---|---|

| Unsubstituted | -H | 15.8 |

| Ortho-Chloro | 2-Cl | 13.6 |

| Meta-Chloro | 3-Cl | 24.3 |

| Para-Chloro | 4-Cl | > 100 |

| Ortho-Fluoro | 2-F | 13.7 |

| Para-Fluoro | 4-F | > 100 |

| Para-Methyl | 4-CH₃ | > 100 |

In medicinal chemistry, the substitution of a phenyl ring with a pyridine ring is a common strategy to enhance metabolic stability, improve permeability, increase biochemical potency, and resolve issues with protein binding. nih.gov In the context of 2-aryl-2-(pyridin-2-yl)acetamides, the pyridine nitrogen is believed to be involved in crucial interactions with the biological target. The specific placement of the nitrogen at the 2-position of the pyridine ring is considered essential. This arrangement influences the molecule's conformational preferences through electronic effects, such as electrostatic repulsion between the lone pairs of the pyridine nitrogen and the carbonyl oxygen of the acetamide group. plos.org This conformational constraint is likely key to presenting the correct orientation for binding to its pharmacological target.

Conformational Analysis and Pharmacophore Modeling for 2-Aryl-2-(pyridin-2-yl)acetamides

Conformational analysis of the 2-aryl-2-(pyridin-2-yl)acetamide scaffold reveals that the molecule's three-dimensional shape is heavily influenced by the electronic interactions between the two aromatic rings. In biaryl systems where a nitrogen atom is present in the ortho position of both rings (as in 2,2'-bipyridyl), electrostatic repulsion between the adjacent lone pairs strongly disfavors planar conformations. plos.org A similar effect is observed in the 2-aryl-2-(pyridin-2-yl)acetamide scaffold, where the ortho-nitrogen of the pyridine ring and the substituents on the aryl ring dictate the preferred torsional angle between the two rings. This conformational preference is crucial as it defines the spatial arrangement of key chemical features necessary for biological activity. researchgate.net

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.comnih.gov For the 2-aryl-2-(pyridin-2-yl)acetamide series, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A hydrogen bond donor (the amide N-H group).

Two aromatic regions (the aryl ring and the pyridine ring).

The relative spatial orientation of these features, governed by the molecule's conformational preferences, is critical for activity. researchgate.netpharmacophorejournal.com Such models serve as valuable tools for designing new molecules with potentially improved activity and for screening virtual compound libraries to identify novel hits. researchgate.net

Comparative Structure-Activity Investigations with Related Chemical Scaffolds

The 2-aryl-2-(pyridin-2-yl)acetamide scaffold was developed through the strategic redesign of the antiarrhythmic drug Disopyramide. researchgate.netnih.gov Disopyramide is a cardiotoxic sodium channel blocker, and the goal was to separate its sodium channel blocking activity (desired for anticonvulsant effects) from its cardiotoxic effects.

Disopyramide vs. 2-Aryl-2-(pyridin-2-yl)acetamides: Disopyramide features a 2-(pyridin-2-yl)-2-phenylbutanamide core with a bulky, basic side chain on the amide nitrogen. The key modification in the new scaffold was the removal of this complex side chain and its replacement with a simple primary amide (-NH₂). This structural simplification successfully eliminated the cardiotoxicity associated with Disopyramide while retaining the ability to inhibit voltage-gated sodium currents, leading to a new class of broad-spectrum anticonvulsants. researchgate.netnih.gov

Comparisons with other related scaffolds further highlight the unique properties of the 2-aryl-2-(pyridin-2-yl)acetamide core:

Aryl Acetamides: While the acetamide moiety is common in many drug classes, the specific combination with a geminal pyridin-2-yl and a substituted aryl group is what defines the activity of this series. In other aryl acetamide series, SAR studies have also shown a strong dependence on the substitution pattern of the aryl group, often favoring electron-withdrawing groups. nih.gov

Pyridine-Containing Scaffolds: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications. rsc.orgacs.org Its inclusion often confers favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govacs.org Compared to simple aryl-pyridines, the addition of the acetamide group at the α-position introduces critical hydrogen bonding capabilities and conformational constraints that are essential for the observed anticonvulsant activity. researchgate.net

This comparative analysis underscores that the specific arrangement of the aryl, pyridine, and acetamide components in the 2-aryl-2-(pyridin-2-yl)acetamide scaffold is crucial for achieving potent and broad-spectrum anticonvulsant activity with an improved safety profile over its parent compound, Disopyramide. researchgate.net

Molecular Mechanisms and Biological Interactions of 2 Aryl 2 Pyridin 2 Yl Acetamides

Modulation of Voltage-Gated Ion Channels by 2-Aryl-2-(pyridin-2-yl)acetamides

2-Aryl-2-(pyridin-2-yl)acetamides have been identified as potent modulators of voltage-gated ion channels, a characteristic that underpins their pharmacological activity. These compounds were developed through the molecular redesign of Disopyramide, a known sodium channel blocker with cardiotoxic side effects. The aim was to retain the ion channel modulating properties while improving the safety profile. bris.ac.uknih.govresearchgate.net

Research has demonstrated that 2-Aryl-2-(pyridin-2-yl)acetamides effectively inhibit voltage-gated sodium currents. bris.ac.uknih.govresearchgate.net Patch-clamp experiments have confirmed that these compounds preserve the sodium channel blocking capabilities of their parent compound, Disopyramide. bris.ac.uknih.govresearchgate.net This inhibition of sodium currents is a key mechanism contributing to their potential anticonvulsant properties. bris.ac.uknih.govresearchgate.net

A study by Dawidowski et al. (2020) investigated a series of these compounds and found that their structure-activity relationship (SAR) pointed to the highest anticonvulsant activity in derivatives with an unsubstituted phenyl ring or those with ortho- and meta-substituents on the phenyl ring. bris.ac.uknih.gov A representative compound from this series demonstrated potent inhibition of voltage-gated Na+ currents in pyramidal neurons of the prefrontal cortex. researchgate.net

| Compound Analogs | Substitution Pattern | Effect on Sodium Currents |

| Unsubstituted Phenyl Derivatives | No substitution on the phenyl ring | High inhibitory activity |

| Ortho-substituted Phenyl Derivatives | Substituent at the ortho position of the phenyl ring | High inhibitory activity |

| Meta-substituted Phenyl Derivatives | Substituent at the meta position of the phenyl ring | High inhibitory activity |

Interactions with Neurotransmitter Receptors and Transporters

The interaction of 2-Aryl-2-(pyridin-2-yl)acetamides with neurotransmitter systems, particularly the serotonergic system, is an area of interest for their potential neurological effects. While direct studies on this specific class are limited, research on structurally related compounds provides insights into their potential mechanisms of action.

Arylpiperazine derivatives, which share structural similarities with the core of 2-Aryl-2-(pyridin-2-yl)acetamides, are well-established ligands for serotonin 5-HT1A receptors. nih.govresearchgate.netsemanticscholar.orgbg.ac.rs These compounds are recognized as one of the most significant classes of 5-HT1A receptor ligands and are implicated in the treatment of anxiety and depression. nih.gov The binding of these ligands to the 5-HT1A receptor is a key area of research for developing new psychotropic agents. researchgate.netsemanticscholar.orgbg.ac.rs

The development of novel arylpiperazine derivatives has led to compounds with high affinity for both 5-HT1A and sigma-1 receptors, suggesting a potential for dual-target antidepressant activity. researchgate.net

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, and their primary target is the serotonin transporter (SERT). google.comclinpgx.org Arylalkanol and aralkyl piperazine derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake. researchgate.net

One study identified a compound that exhibited high affinity for both 5-HT1A and 5-HT7 receptors, coupled with moderate serotonin reuptake inhibitory activity. researchgate.net This highlights the potential for multifunctional compounds that can modulate both serotonin receptors and transporters. While direct evidence for 2-Aryl-2-(pyridin-2-yl)acetamides is not yet available, their structural features suggest that they could potentially interact with SERT.

Enzyme-Targeting and Binding Interactions

The ability of 2-Aryl-2-(pyridin-2-yl)acetamide related structures to interact with and inhibit key enzyme systems is another facet of their pharmacological profile.

Research into structurally related compounds has revealed inhibitory activity against several enzymes:

Hepsin: A study on 2-Aryl/pyridin-2-yl-1H-indole derivatives demonstrated their potential as potent and selective inhibitors of hepsin, a transmembrane serine protease implicated in cancer progression. researchgate.net

Acetylcholinesterase (AChE): Novel derivatives bearing a (pyridin-2-yl)tetrazol scaffold, which is related to the pyridin-2-yl-acetamide structure, have shown inhibitory activity against acetylcholinesterase, an enzyme critical in neurotransmission and a target for Alzheimer's disease therapies. vnu.edu.vn

α-Glucosidase: A series of novel 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives displayed moderate to excellent in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. researchgate.net

Carbonic Anhydrase (CA) and Cholinesterases (ChE): Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been evaluated as inhibitors of human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase. researchgate.net

These findings suggest that the broader class of compounds to which CID 156588618 belongs may have a range of enzyme-inhibiting activities that could be therapeutically relevant.

| Compound Class | Enzyme Target | Potential Therapeutic Area |

| 2-Aryl/pyridin-2-yl-1H-indole derivatives | Hepsin | Cancer |

| (Pyridin-2-yl)tetrazol derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| 2-oxo-N-(pyridin-3-yl) acetamide derivatives | α-Glucosidase | Type 2 Diabetes |

| Pyridine-2,6-dicarboxamide derivatives | Carbonic Anhydrase (CA), Cholinesterases (ChE) | Various |

Ligand-Metal Ion Coordination in Biological Systems

The intricate dance between organic molecules and metal ions is a cornerstone of numerous biological processes, ranging from enzymatic catalysis to the stabilization of protein structures. The class of compounds known as 2-Aryl-2-(pyridin-2-yl)acetamides, to which this compound belongs, possesses structural features that suggest a potential for engaging in such crucial interactions. At the heart of this potential lies the pyridin-2-yl group, a well-established coordinating moiety for a variety of metal ions.

The nitrogen atom within the pyridine (B92270) ring of these compounds possesses a lone pair of electrons, making it a Lewis base capable of donating these electrons to a Lewis acidic metal center. This interaction forms a coordinate covalent bond, the fundamental linkage in coordination chemistry. In a biological milieu, where a host of essential metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) are present, the pyridin-2-yl moiety can act as a ligand, binding to these metal ions.

The coordination of 2-Aryl-2-(pyridin-2-yl)acetamides to metal ions can lead to the formation of stable chelate complexes. Chelation involves the binding of a single ligand to a central metal ion at two or more points. In the case of these acetamides, the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can potentially act as a bidentate ligand, forming a stable five-membered ring with the coordinated metal ion. This chelation effect significantly enhances the stability of the metal-ligand complex compared to monodentate coordination.

The biological implications of such ligand-metal ion coordination are profound. By binding to metalloenzymes, these compounds could modulate their activity. For instance, if the compound coordinates to the active site of a zinc-dependent enzyme, it could either inhibit or enhance its catalytic function, depending on the nature of the interaction. Furthermore, the coordination of these ligands to metal ions can influence their bioavailability and transport within biological systems.

Research on analogous compounds containing pyridyl moieties has demonstrated their ability to form complexes with various biologically relevant metal ions. These studies provide a foundation for understanding the potential coordination chemistry of 2-Aryl-2-(pyridin-2-yl)acetamides. The precise nature of the coordination, including the stoichiometry and geometry of the resulting metal complexes, would depend on several factors, including the specific metal ion, the substituents on the aryl ring, and the surrounding biological environment.

The following tables summarize key aspects of ligand-metal ion coordination relevant to the 2-Aryl-2-(pyridin-2-yl)acetamide scaffold.

Table 1: Potential Metal Ion Interactions

| Metal Ion | Biological Relevance | Potential Coordination Sites on 2-Aryl-2-(pyridin-2-yl)acetamides |

| Zinc (Zn²⁺) | Catalytic and structural roles in numerous enzymes | Pyridine nitrogen, Amide oxygen |

| Copper (Cu²⁺/Cu⁺) | Redox reactions, enzyme cofactor | Pyridine nitrogen, Amide oxygen |

| Iron (Fe²⁺/Fe³⁺) | Oxygen transport, electron transfer, enzymatic catalysis | Pyridine nitrogen, Amide oxygen |

Table 2: Factors Influencing Ligand-Metal Ion Coordination

| Factor | Description |

| Metal Ion Properties | The charge, size, and preferred coordination geometry of the metal ion influence the stability and structure of the complex. |

| Ligand Structure | The nature of the aryl group and any substituents can affect the electron density of the coordinating atoms and introduce steric hindrance. |

| pH of the Medium | The protonation state of the ligand, particularly the pyridine nitrogen, is pH-dependent and will affect its ability to coordinate to metal ions. |

| Presence of Competing Ligands | In a biological system, other endogenous ligands will compete with the 2-Aryl-2-(pyridin-2-yl)acetamide for binding to metal ions. |

While direct experimental evidence for the coordination of this compound with metal ions in biological systems is not extensively documented in publicly available literature, the fundamental principles of coordination chemistry strongly support this possibility. The presence of the pyridin-2-ylacetamide scaffold provides a compelling basis for further investigation into the role of metal ion coordination in the biological activity of this class of compounds.

An article on the preclinical pharmacological investigations of the chemical compound with PubChem this compound could not be generated. Despite a thorough search of publicly available scientific literature and databases, no specific preclinical data corresponding to the requested outline was found for this particular compound.

Searches for "this compound" and its chemical name, 2-phenyl-2-(pyridin-2-yl)acetamide, did not yield any published studies detailing its in vitro biological activity, including cell-based assays for target engagement or functional assays in neuronal models. Furthermore, no information was located regarding its in vivo efficacy in animal models of epilepsy (such as MES, scMET, 6 Hz, or kindling models) or any other preclinical disease models. Finally, data on the pharmacokinetic profiling of this compound in preclinical models is not available in the public domain.

While the broader class of compounds, 2-Aryl-2-(pyridin-2-yl)acetamides, has been investigated for anticonvulsant properties, the specific experimental results for this compound are not documented in the accessible literature. Therefore, the requested article, which requires detailed research findings and data tables for each section of the provided outline, cannot be constructed.

Preclinical Pharmacological Investigations of 2 Aryl 2 Pyridin 2 Yl Acetamides

Pharmacokinetic Profiling of 2-Aryl-2-(pyridin-2-yl)acetamides in Preclinical Models

Absorption and Distribution Characteristics

Detailed preclinical data regarding the absorption and distribution characteristics of the specific chemical compound “CID 156588618,” a member of the 2-aryl-2-(pyridin-2-yl)acetamides class, are not extensively available in publicly accessible scientific literature. General principles of pharmacokinetics suggest that for a compound to be orally absorbed, it must possess a balance of aqueous solubility to dissolve in the gastrointestinal fluids and sufficient lipophilicity to permeate across the gut wall.

The distribution of a compound throughout the body is influenced by several factors, including its affinity for plasma proteins and its ability to cross biological membranes to enter different tissues. Compounds that are highly bound to plasma proteins generally have a lower volume of distribution and are less available to exert their pharmacological effects at target sites. The physicochemical properties of the 2-aryl-2-(pyridin-2-yl)acetamide scaffold would dictate these characteristics. For instance, the presence of the pyridine (B92270) ring and the acetamide (B32628) group can influence the compound's polarity and hydrogen bonding capacity, which in turn affects its solubility and permeability.

Without specific experimental data for this compound, any discussion on its absorption and distribution remains speculative and would be based on the general properties of related chemical structures.

Metabolic Stability and Biotransformation

There is a lack of specific published research detailing the metabolic stability and biotransformation pathways of this compound. In general, the metabolic fate of a xenobiotic is determined by its susceptibility to enzymatic reactions, primarily occurring in the liver. These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) reactions.

For a compound with the 2-aryl-2-(pyridin-2-yl)acetamide structure, potential Phase I metabolic pathways could involve oxidation of the aryl or pyridine rings, N-dealkylation, or hydrolysis of the acetamide bond. The specific sites of oxidation would be influenced by the substituents on the aryl ring and the electronic properties of the heterocyclic system. Cytochrome P450 (CYP) enzymes are the primary catalysts for these oxidative reactions.

Following Phase I metabolism, the introduced or exposed functional groups can undergo Phase II conjugation reactions. This typically involves the addition of endogenous polar molecules such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion from the body. The acetamide nitrogen or any hydroxylated metabolites could be potential sites for glucuronidation or sulfation.

Computational and in Silico Approaches in 2 Aryl 2 Pyridin 2 Yl Acetamide Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Binding Affinity Prediction with Relevant Biological Macromolecules

Currently, there are no published studies detailing the binding affinity of 2-(naphthalen-2-yl)-2-(pyridin-2-yl)acetamide with any specific biological macromolecules. Such research would involve docking this compound against various protein targets to predict the strength of their interaction, typically reported as a binding energy value (e.g., in kcal/mol).

Elucidation of Molecular Recognition Mechanisms

Without specific molecular docking studies, the molecular recognition mechanisms of 2-(naphthalen-2-yl)-2-(pyridin-2-yl)acetamide remain unknown. A detailed computational analysis would be required to identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

In Silico Predictive Modeling for Pharmacological Parameters

In silico models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a drug.

Computational Assessment of Absorption and Distribution

No specific computational assessments of the absorption and distribution of 2-(naphthalen-2-yl)-2-(pyridin-2-yl)acetamide are available. These studies would typically involve the use of quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate parameters such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding.

Prediction of Metabolic Pathways

The metabolic pathways of 2-(naphthalen-2-yl)-2-(pyridin-2-yl)acetamide have not been predicted through computational methods in any published research. Such predictions would help in identifying potential metabolites and understanding the compound's metabolic stability.

Advanced Computational Chemistry Techniques for 2-Aryl-2-(pyridin-2-yl)acetamide Optimization

Advanced computational techniques, such as quantum mechanics calculations and molecular dynamics simulations, are often employed to optimize lead compounds. However, there is no evidence of these methods being applied to 2-(naphthalen-2-yl)-2-(pyridin-2-yl)acetamide for the purpose of improving its pharmacological profile.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure of a molecule. These calculations can elucidate key parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential surfaces, and bond orders. For a novel or understudied compound like CID 156588618, such calculations would be invaluable for predicting its reactivity, stability, and potential interactions with biological targets.

However, in the absence of published research specifically on this compound, no data on its electronic structure is available. Studies on analogous compounds, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have utilized Density Functional Theory (DFT) to understand their structural and electronic behavior. nih.gov These studies often involve optimizing the molecular geometry and then calculating various electronic properties. Without equivalent research on this compound, any discussion of its electronic characteristics would be purely speculative.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational landscape of a molecule over time. By simulating the atomic motions of a compound, researchers can identify preferred three-dimensional arrangements (conformations) and understand its flexibility. This information is critical for applications such as drug design, where the shape of a molecule dictates its ability to bind to a biological receptor.

As with its electronic structure, there is no specific information available from molecular dynamics simulations performed on this compound. Research on similar 2-aryl-2-(pyridin-2-yl)acetamide structures could hypothetically provide a starting point for understanding the types of conformations that might be expected. For instance, the rotational barriers around key single bonds and the planarity of aromatic rings are often points of interest in such simulations. plos.org Nevertheless, without dedicated MD studies for this compound, its dynamic behavior and conformational preferences remain undetermined.

Analytical Characterization Techniques for 2 Aryl 2 Pyridin 2 Yl Acetamides and Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in particular, provide detailed information about the atomic connectivity and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a compound like N-(4-cyanophenyl)-2-phenyl-2-(pyridin-2-yl)acetamide, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

Aromatic Protons: A complex series of multiplets in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenyl, pyridin-2-yl, and 4-cyanophenyl rings. The specific chemical shifts and coupling constants (J-values) would help in assigning the substitution patterns.

Methine Proton: A characteristic singlet for the single proton at the chiral center, connecting the phenyl and pyridin-2-yl groups to the acetamide (B32628) backbone. Its chemical shift would be influenced by the adjacent aromatic rings and the amide group.

Amide Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent, corresponding to the N-H proton of the acetamide linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule. Expected resonances would include:

Carbonyl Carbon: A signal in the highly deshielded region (typically δ 165-175 ppm) for the amide carbonyl carbon.

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) for the carbons of the three aromatic rings.

Cyano Carbon: A characteristic signal for the nitrile carbon of the cyanophenyl group.

Methine Carbon: A signal for the aliphatic carbon at the chiral center.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For CID 156588618, the FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3300 - 3500 | Indicates the presence of the amide N-H bond. |

| C=O Stretch (Amide I band) | 1630 - 1680 | A strong absorption due to the carbonyl group. |

| N-H Bend (Amide II band) | 1510 - 1570 | Bending vibration of the N-H bond. |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Characteristic of the cyano group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | For the C-H bonds on the aromatic rings. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Skeletal vibrations of the aromatic rings. |

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

While spectroscopic methods elucidate structure, chromatographic and mass spectrometric techniques are crucial for confirming molecular weight and assessing the purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for verifying the identity of a synthesized compound and determining its purity. A sample of this compound would be injected into an LC system, and the primary peak would be analyzed by the mass spectrometer. The resulting mass spectrum should show a molecular ion peak (or a protonated molecular ion, [M+H]⁺) corresponding to the calculated molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, an HRMS analysis would be used to confirm the molecular formula (C₂₀H₁₅N₃O) by comparing the experimentally measured exact mass to the theoretically calculated mass. This provides a very high degree of confidence in the identity of the compound.

Future Research Directions and Translational Perspectives for 2 Aryl 2 Pyridin 2 Yl Acetamides

Identification of Novel Biological Targets for 2-Aryl-2-(pyridin-2-yl)acetamides

The therapeutic potential of 2-Aryl-2-(pyridin-2-yl)acetamides is underscored by their activity against a variety of biological targets. Future research will likely focus on elucidating the precise mechanisms of action and identifying new targets to expand their therapeutic applications.

Initial studies have demonstrated the broad-spectrum anticonvulsant properties of this class of compounds, with evidence suggesting they act as inhibitors of voltage-gated sodium channels. nih.govresearchgate.net Further investigation into their interactions with different isoforms of sodium channels could lead to the development of more selective and potent antiepileptic drugs with improved safety profiles.

Beyond their effects on ion channels, derivatives of this scaffold have shown promise as antimicrobial and antiproliferative agents. nih.govresearchgate.net For instance, certain 2-phenyl-N-(pyridin-2-yl)acetamides have exhibited antimycobacterial activity, presenting a potential avenue for the development of new treatments for tuberculosis. nih.govresearchgate.net In the realm of oncology, these compounds have demonstrated cytotoxicity against various cancer cell lines, including HepG2, A498, PC-3, and U-87MG. nih.gov The potential for these compounds to act as tubulin polymerization inhibitors is an area of active investigation. nih.gov

Moreover, molecular docking studies have suggested other potential targets. For example, some derivatives have been evaluated for their inhibitory activity against α-glucosidase, which could be relevant for the management of type 2 diabetes. researchgate.net Other in silico studies have explored their potential as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases like asthma. mdpi.com The versatility of the 2-Aryl-2-(pyridin-2-yl)acetamide structure allows it to interact with a range of biological targets, making it a valuable scaffold for future drug discovery efforts.

Table 1: Potential Biological Targets of 2-Aryl-2-(pyridin-2-yl)acetamide Derivatives

| Potential Target | Therapeutic Area | Research Findings |

| Voltage-gated sodium channels | Epilepsy | Demonstrated broad-spectrum anticonvulsant activity in animal models. nih.govresearchgate.net |

| Tubulin | Cancer | Some derivatives exhibit antiproliferative activity, with tubulin polymerization inhibition being a proposed mechanism. nih.govnih.gov |

| α-Glucosidase | Diabetes | Molecular docking and in vitro studies suggest potential inhibitory activity. researchgate.net |

| MSK1 | Inflammatory Diseases | In silico screening has identified potential for MSK1 inhibition. mdpi.com |

| Mycobacterium tuberculosis targets | Infectious Diseases | Certain derivatives show promising antimycobacterial activity. nih.govresearchgate.net |

Strategies for Lead Optimization and Derivative Development

The development of 2-Aryl-2-(pyridin-2-yl)acetamides from initial hits to clinical candidates will rely on strategic lead optimization and the synthesis of novel derivatives. Structure-activity relationship (SAR) studies have already provided valuable insights into the chemical features that govern the biological activity of these compounds.

For their anticonvulsant effects, SAR studies have shown that the nature and position of substituents on the aryl ring significantly influence activity. nih.govbris.ac.uk For example, unsubstituted phenyl groups or those with ortho- and meta-substituents tend to exhibit higher activity. nih.gov Modifications to the acetamide (B32628) linker and the pyridine (B92270) ring are also crucial for optimizing potency and pharmacokinetic properties.

In the context of antiproliferative activity, the presence and position of specific functional groups on the pyridine and aryl rings can enhance cytotoxicity against cancer cell lines. nih.gov The design of novel derivatives often involves the use of bioisosteric replacements to improve efficacy and reduce off-target effects. For instance, replacing a phenyl ring with a bioisosteric pyridine or a larger aromatic system like naphthalene (B1677914) can modulate the compound's activity. researchgate.net

Computational methods are expected to play an increasingly important role in streamlining the design of new derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the biological activity of novel compounds and guide synthetic efforts. Furthermore, a focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties will be critical for developing orally bioavailable drugs with favorable safety profiles.

Table 2: Key Strategies for Lead Optimization of 2-Aryl-2-(pyridin-2-yl)acetamides

| Strategy | Rationale | Example Application |

| Aryl Ring Modification | To enhance potency and selectivity. | Introduction of ortho- and meta-substituents for improved anticonvulsant activity. nih.gov |

| Pyridine Ring Substitution | To modulate physicochemical properties and target interactions. | Replacement with other heterocyclic rings to explore new biological activities. researchgate.net |

| Acetamide Linker Alteration | To improve metabolic stability and pharmacokinetic profile. | Synthesis of conformationally restricted analogs to enhance binding affinity. |

| Bioisosteric Replacement | To improve efficacy and reduce toxicity. | Substituting functional groups to alter electronic and steric properties. researchgate.net |

| Computational Modeling | To guide rational drug design and predict activity. | Utilizing molecular docking to identify key interactions with biological targets. researchgate.net |

Integration of Multi-Omics Data in 2-Aryl-2-(pyridin-2-yl)acetamide Research

The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to accelerate the research and development of 2-Aryl-2-(pyridin-2-yl)acetamides. These technologies can provide a more holistic understanding of the biological systems these compounds interact with, from identifying novel targets to elucidating mechanisms of action and discovering biomarkers of response. mdpi.comnih.gov

Genomics: Genomic approaches can be employed to identify patient populations that are most likely to respond to treatment with 2-Aryl-2-(pyridin-2-yl)acetamide derivatives. nih.gov For example, in cancer, genomic profiling of tumors can reveal genetic vulnerabilities that may be targeted by these compounds. By understanding the genetic basis of a disease, researchers can design more targeted and effective therapies.

Proteomics: Proteomics can be used to identify the direct protein targets of 2-Aryl-2-(pyridin-2-yl)acetamides and to understand the downstream effects on cellular signaling pathways. rsc.orgmdpi.com Techniques such as thermal proteome profiling can identify protein-drug interactions in a cellular context. This information is invaluable for confirming the mechanism of action and identifying potential off-target effects.

Metabolomics: Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. nih.govnih.gov By analyzing the metabolic changes induced by treatment with 2-Aryl-2-(pyridin-2-yl)acetamides, researchers can gain insights into their mechanism of action and identify biomarkers of drug efficacy and toxicity.

The integration of these multi-omics datasets can provide a comprehensive picture of how these compounds affect biological systems. mdpi.com This systems-level understanding will be crucial for advancing the most promising 2-Aryl-2-(pyridin-2-yl)acetamide derivatives from preclinical research into clinical development.

Table 3: Application of Multi-Omics in 2-Aryl-2-(pyridin-2-yl)acetamide Research

| Omics Technology | Potential Application | Expected Outcome |

| Genomics | Identify genetic markers of drug sensitivity or resistance. | Personalized medicine approaches for patient stratification. nih.gov |

| Proteomics | Uncover direct protein targets and signaling pathway modulation. | Elucidation of mechanism of action and identification of off-target effects. rsc.org |

| Metabolomics | Characterize metabolic perturbations following drug treatment. | Discovery of biomarkers for monitoring drug response and toxicity. nih.gov |

| Integrated Multi-Omics | Construct a comprehensive model of drug action. | A systems-level understanding to guide further drug development. mdpi.com |

Q & A

How can researchers formulate precise and feasible research questions for studying CID 156588618?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Define the compound’s biological or chemical interactions (Intervention).

- Specify measurable outcomes (e.g., efficacy in inhibiting a specific enzyme).

- Conduct a systematic literature review to identify gaps and avoid redundancy .

- Ensure feasibility by assessing resource availability (e.g., synthesis protocols, analytical tools) .

Q. What are best practices for designing reproducible experiments involving this compound?

- Methodological Answer :

- Materials & Methods : Document synthesis routes, purity validation (e.g., HPLC, NMR), and storage conditions. Cite established protocols for analogous compounds .

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).

- Sample Size : Justify using power analysis to ensure statistical validity .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in supplementary materials .

Q. How should researchers select appropriate data collection methods for studying this compound’s mechanisms?

- Methodological Answer :

- Primary Data : Use quantitative methods (e.g., kinetic assays, spectroscopy) for dose-response relationships.

- Secondary Data : Aggregate findings from public repositories (e.g., PubChem, ChEMBL) to contextualize results .

- Validation : Triangulate results via orthogonal techniques (e.g., computational docking paired with in vitro assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Root-Cause Analysis : Check for batch variability (e.g., impurities, degradation) using stability studies .

- Statistical Validation : Apply tests like Grubbs’ outlier analysis or Bayesian hierarchical modeling to address variability .

- Contextual Factors : Compare experimental conditions (e.g., pH, temperature) across studies .

- Replication : Collaborate with independent labs to verify findings .

Q. What strategies integrate multi-modal data (e.g., in vitro, in silico) to study this compound’s pharmacokinetics?

- Methodological Answer :

- Data Aggregation : Use tools like KNIME or R to merge datasets (e.g., ADMET predictions with clinical trial data) .

- Machine Learning : Train models on structural analogs to predict bioavailability or toxicity .

- Validation : Cross-validate predictions with targeted assays (e.g., microsomal stability tests) .

Q. How should ethical and methodological rigor be balanced in studies involving this compound?

- Methodological Answer :

- Ethical Compliance : Obtain IRB approval for human-derived data (e.g., cell lines) and adhere to FAIR data principles .

- Transparency : Disclose conflicts of interest and limitations (e.g., assay interference risks) in the Discussion section .

- Data Security : Anonymize sensitive data and use encrypted repositories for sharing .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer :

- Model Selection : Use non-parametric models (e.g., sigmoidal Emax) or Bayesian dose-response curves .

- Uncertainty Quantification : Report confidence intervals and bootstrap resampling results .

- Software Tools : Implement analyses in GraphPad Prism or Python’s SciPy library .

Methodological Validation & Reporting

Q. How can researchers validate the specificity of this compound in target-binding assays?

- Methodological Answer :

- Counter-Screens : Test against related targets (e.g., kinase family members) to rule off-target effects .

- Structural Confirmation : Use X-ray crystallography or Cryo-EM to visualize binding interactions .

- Negative Controls : Include inactive enantiomers or scrambled peptides in assays .

Q. What are effective ways to present complex data (e.g., multi-omics) for this compound in publications?

- Methodological Answer :

- Visualization : Use heatmaps for gene expression or interaction networks for pathway analysis .

- Supplementary Materials : Provide raw datasets in standardized formats (e.g., .csv, .mnl) .

- Reproducibility Checklists : Adhere to guidelines like ARRIVE for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.